Furan-2-yl(4-(methylamino)piperidin-1-yl)methanone
Description
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
furan-2-yl-[4-(methylamino)piperidin-1-yl]methanone |
InChI |
InChI=1S/C11H16N2O2/c1-12-9-4-6-13(7-5-9)11(14)10-3-2-8-15-10/h2-3,8-9,12H,4-7H2,1H3 |
InChI Key |
MXHYKXRTIIPQBB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(CC1)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Key Steps
*Yields based on analogous reactions.
Mechanistic Insights :
-
Step 1 : 4-Nitropiperidine undergoes reductive amination with methylamine to form 4-(methylamino)piperidine. This step is critical for introducing the methylamino group.
-
Step 2 : Furan-2-carboxylic acid is chlorinated using SOCl₂ or (COCl)₂ to generate the reactive acyl chloride.
-
Step 3 : The acyl chloride reacts with 4-(methylamino)piperidine under mild conditions (e.g., 0–25°C) to form the ketone. Pyridine or triethylamine neutralizes HCl byproducts.
Challenges :
-
Stability of Intermediates : Furan-2-yl carbonyl chloride is moisture-sensitive and requires anhydrous handling.
-
Regioselectivity : Substitution at the piperidine’s 4-position must be confirmed via NMR or X-ray crystallography.
Amide Reduction or Grignard Addition
Alternative routes involve forming the piperidine core post-acylation. This approach is inspired by methods for synthesizing piperidine derivatives with secondary amines.
Key Steps
Mechanistic Insights :
-
Step 1 : Piperidine reacts with furan-2-yl carbonyl chloride to form the methanone core. This step is analogous to the synthesis of phenyl(piperidin-1-yl)methanone.
-
Step 2 : The secondary amine (e.g., piperidine) is functionalized post-acylation. Reductive amination or substitution introduces the methylamino group at the 4-position.
Advantages :
-
Avoids handling unstable acyl chlorides.
-
Enables sequential functionalization for complex derivatives.
Limitations :
-
Lower yields for reductive amination compared to direct acylation.
-
Requires precise control of reaction conditions to prevent over-alkylation.
Multistep Synthesis via Piperazine Intermediates
A third route leverages piperazine derivatives, which can be converted to piperidine analogs. This method is adapted from procedures for synthesizing piperazine-based ligands.
Key Steps
Mechanistic Insights :
-
Step 1 : 4-Methylpiperazine reacts with furan-2-yl carbonyl chloride to form the piperazine intermediate. This step is efficient due to the amine’s nucleophilicity.
-
Step 2 : The piperazine ring is reduced to piperidine using strong reducing agents (e.g., LiAlH₄) or catalytic hydrogenation.
Challenges :
-
Stereochemical Control : Reduction may lead to racemization if chiral centers are present.
-
Byproducts : Over-reduction or incomplete conversion can reduce purity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield* |
|---|---|---|---|
| Direct Acylation | High yield, minimal steps | Requires handling reactive acyl chlorides | 70–90% |
| Amide Reduction | Flexible functionalization | Lower yields, multiple steps | 50–70% |
| Piperazine Reduction | Mild conditions | Risk of byproducts, stereochemical issues | 60–75% |
*Yields estimated from analogous reactions.
Key Experimental Findings
NMR Characterization
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(4-(methylamino)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Furan-2-yl(4-(methylamino)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Furan-2-yl(4-(methylamino)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituents, synthesis, and inferred properties.
Key Structural Analogs and Their Features
Table 1: Comparison of Structural Analogs
| Compound Name | Substituent on Piperidine/Piperazine | Molecular Features | Key Differences from Target Compound | Reference |
|---|---|---|---|---|
| Target Compound : Furan-2-yl(4-(methylamino)piperidin-1-yl)methanone |
4-(methylamino)piperidine | - Primary amine (-NHCH₃) - Moderate basicity |
Reference compound | N/A |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | 4-(4-aminophenyl)piperazine | - Aromatic amine (-NH₂) on phenyl group - Extended conjugation |
Replaces methylamino with aromatic amine; introduces phenyl group for π-π interactions . | |
| {4-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl}(furan-2-yl)methanone | 4-(2-fluorophenyl)piperazine | - Fluorine substituent (electron-withdrawing) - Enhanced lipophilicity |
Fluorophenyl group increases metabolic stability and membrane permeability compared to methylamino . | |
| (4-(Aminomethyl)piperidin-1-yl)(furan-2-yl)methanone | 4-(aminomethyl)piperidine | - Primary amine (-CH₂NH₂) - Flexible aminomethyl side chain |
Aminomethyl group alters spatial orientation and hydrogen-bonding potential . | |
| (Furan-2-yl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone–oxalic acid (1/1) | 4-(4-phenylpiperazine)piperidine | - Bulky phenylpiperazine substituent - Acid salt form improves solubility |
Phenylpiperazine introduces steric hindrance and potential dopamine receptor affinity . |
Physicochemical and Pharmacological Inferences
Lipophilicity and Solubility: The methylamino group in the target compound provides moderate hydrophilicity compared to the fluorophenyl () or phenylpiperazine () substituents, which enhance lipophilicity . Salt formation (e.g., oxalic acid in ) improves aqueous solubility, a strategy applicable to the target compound .
Bioactivity: Piperidine/piperazine-furan hybrids are associated with CNS activity (e.g., neurotensin receptor agonism in ). The methylamino group may enhance binding to amine-sensitive targets like GPCRs . Fluorinated analogs () may exhibit prolonged half-lives due to resistance to oxidative metabolism .
Biological Activity
Furan-2-yl(4-(methylamino)piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a furan ring linked to a piperidine moiety, which is known for its diverse biological activities. The presence of the methylamino group enhances its interaction with biological targets, making it a candidate for various therapeutic applications.
1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing piperidine rings have been evaluated for their potency against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.6 |
| Compound B | MCF-7 | 3.2 |
| Furan Derivative | A549 | 4.8 |
2. Neuroprotective Effects
The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It acts as an antagonist at adenosine receptors, which are implicated in neurodegeneration.
3. Antimicrobial Activity
Furan derivatives have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 20 |
| S. aureus | 15 |
| P. aeruginosa | 25 |
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound has been shown to inhibit glycogen synthase kinase-3β (GSK-3β), which is involved in multiple signaling pathways related to cell survival and proliferation.
- Receptor Modulation : It acts on various receptors, including adenosine receptors, influencing neurotransmitter release and neuronal excitability.
Case Study 1: Anticancer Activity
A study investigated the effects of furan derivatives on breast cancer cells. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value comparable to established chemotherapeutics.
Case Study 2: Neuroprotective Properties
In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting potential therapeutic benefits in neurodegenerative conditions.
Q & A
Q. What in vivo toxicity models are appropriate for preclinical evaluation?
- Methodological Answer : Acute toxicity (OECD 423) in mice (dose range 50–2000 mg/kg) monitors mortality and organ histopathology. Subchronic studies (28-day OECD 407) assess hepatic/renal function (ALT, BUN levels). Ames test (TA98/TA100 strains) screens mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
